![molecular formula C23H18Br2N2OS B2711995 4-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide CAS No. 1024141-20-5](/img/structure/B2711995.png)
4-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, an indole group, a sulfanyl group, and a benzamide group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and benzamide groups are aromatic, while the indole group is a heterocycle containing both aromatic and non-aromatic parts . The sulfanyl group could potentially form hydrogen bonds or engage in other types of intermolecular interactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atoms would likely make it relatively heavy and possibly quite reactive. The benzamide group could potentially form hydrogen bonds, which could influence its solubility in different solvents .Scientific Research Applications
Crystal Structure and Biological Studies
The compound's derivatives have been studied for their crystal structure using X-ray diffraction methods. Additionally, their biological activities, particularly antioxidant and antibacterial properties, have been evaluated against certain bacterial strains (Karanth et al., 2019).
Application in Gastro-Oesophageal Reflux Disease
Related compounds have been studied as antagonists at cholecystokinin CCK2 receptors. They have shown potential in the treatment of gastro-oesophageal reflux disease, particularly in preventing acid rebound in rats (Barrett et al., 2012).
Inhibitors of Carbonic Anhydrase Isoenzymes
Some derivatives have been assayed as inhibitors of carbonic anhydrase isoenzymes, displaying varying degrees of inhibition. This property is crucial for developing drugs for conditions like glaucoma, epilepsy, and mountain sickness (Supuran et al., 2013).
Role in Molecular Electronics
Aryl bromides, which are structurally related to this compound, serve as precursors for molecular wires in electronics, indicating potential applications in this field (Stuhr-Hansen et al., 2005).
Safety and Hazards
properties
IUPAC Name |
4-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Br2N2OS/c24-17-9-5-15(6-10-17)21-22(19-3-1-2-4-20(19)27-21)29-14-13-26-23(28)16-7-11-18(25)12-8-16/h1-12,27H,13-14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNMHJKTNAJXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dimethylbenzyl)-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2711913.png)
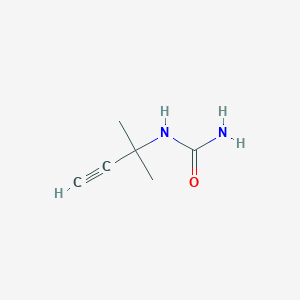
![2-(4-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2711916.png)
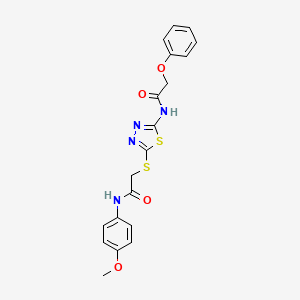
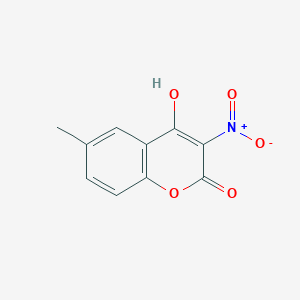

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide](/img/structure/B2711924.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)propanamide](/img/structure/B2711926.png)
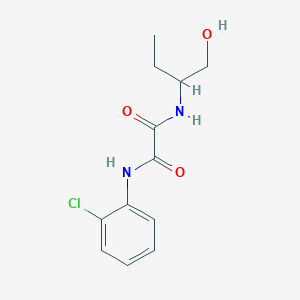
![4-Bromo-2-[(3,4-dimethylanilino)methyl]-6-methoxybenzenol](/img/structure/B2711932.png)
![2-cyclopropyl-4-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2711933.png)
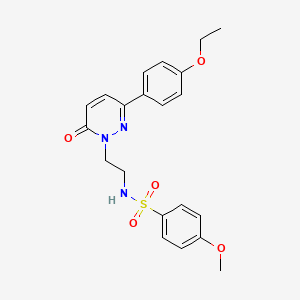
![4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2711935.png)